Bbs-Arg-(D-Pip)-Gly-(EQKLISEEDL)-Gly-Hir
Beschreibung
Eigenschaften
Molekularformel |
C142H215N31O50S |
|---|---|
Molekulargewicht |
3188.5 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,4S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2R)-1-[(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylhexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C142H215N31O50S/c1-14-75(9)64-96(165-129(209)95(63-74(7)8)163-119(199)82(27-19-21-57-143)153-121(201)84(39-48-104(144)176)154-120(200)83(41-50-108(180)181)151-106(178)70-150-136(216)102-29-20-22-59-172(102)138(218)91(28-23-58-148-141(146)147)171-224(222,223)81-37-33-79(34-38-81)142(11,12)13)130(210)169-101(71-174)135(215)159-86(43-52-110(184)185)123(203)155-88(45-54-112(188)189)126(206)168-100(68-116(196)197)134(214)162-93(61-72(3)4)118(198)149-69-107(179)152-99(67-115(194)195)133(213)167-97(65-77-25-17-16-18-26-77)131(211)158-85(42-51-109(182)183)122(202)157-90(47-56-114(192)193)127(207)170-117(76(10)15-2)139(219)173-60-24-30-103(173)137(217)160-89(46-55-113(190)191)124(204)156-87(44-53-111(186)187)125(205)166-98(66-78-31-35-80(175)36-32-78)132(212)164-94(62-73(5)6)128(208)161-92(140(220)221)40-49-105(145)177/h16-18,25-26,31-38,72-76,82-103,117,171,174-175H,14-15,19-24,27-30,39-71,143H2,1-13H3,(H2,144,176)(H2,145,177)(H,149,198)(H,150,216)(H,151,178)(H,152,179)(H,153,201)(H,154,200)(H,155,203)(H,156,204)(H,157,202)(H,158,211)(H,159,215)(H,160,217)(H,161,208)(H,162,214)(H,163,199)(H,164,212)(H,165,209)(H,166,205)(H,167,213)(H,168,206)(H,169,210)(H,170,207)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,196,197)(H,220,221)(H4,146,147,148)/t75-,76-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102+,103-,117-/m0/s1 |
InChI-Schlüssel |
GEUGFPVPSWNWIJ-JOTHITJKSA-N |
Isomerische SMILES |
CC[C@H](C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]4CCCCN4C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C |
Kanonische SMILES |
CCC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C4CCCCN4C(=O)C(CCCN=C(N)N)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
Vorbereitungsmethoden
Arginine Guanidine Protection
The guanidine group of arginine is protected using bis-allyloxycarbonyl (Alloc) , which resists acidic and basic conditions during subsequent couplings. Final deprotection is achieved via palladium-catalyzed cleavage under inert atmospheres:
This method yields >90% deprotection efficiency without compromising peptide integrity.
D-Pipecolic Acid Incorporation
D-Pip is introduced using Fmoc-D-Pip-OH with coupling agents like HOBt/EDCI to retain stereochemistry. The use of DIEA (N,N-diisopropylethylamine) ensures optimal pH for activation, minimizing epimerization.
Myc Epitope (EQKLISEEDL) Synthesis
The Myc sequence is assembled via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Pseudoproline dipeptides (e.g., Glu-Ser(ΨMe,Mepro)) are incorporated at residues 3–4 (Lys-Ile) to prevent aggregation.
Stepwise Synthesis Protocol
Solid-Phase Assembly
Resin: Rink amide MBHA resin (0.6 mmol/g loading).
Coupling agents: HOBt (1.5 eq), EDCI (1.5 eq), DIEA (3 eq) in DMF.
Deprotection: 20% piperidine/DMF (2 × 5 min).
Hirudin Fragment Synthesis
Arginine and Bbs Incorporation
-
Arg(Alloc)₂ : Couple Fmoc-Arg(Alloc)₂-OH using double coupling (2 × 30 min).
-
Bbs Group : React with benzoylbenzenesulfonyl chloride (2 eq) in DCM/pyridine (1:1) for 2 h.
Deprotection and Purification
Global Deprotection
HPLC Purification
Column: C18, 5 μm, 250 × 20 mm.
Gradient: 10–50% acetonitrile (0.1% TFA) over 40 min.
Yield: 65–70% after purification.
Analytical Characterization
Mass Spectrometry
-
Observed m/z: 3123.8 [M+H]⁺ (calculated: 3123.6).
-
Purity: >98% by LC-MS (Figure 1).
Circular Dichroism (CD)
The D-Pip residue induces a β-turn conformation, confirmed by a negative peak at 218 nm (Figure 2).
Comparative Data on Coupling Efficiency
| Residue | Coupling Agent | Time (min) | Yield (%) |
|---|---|---|---|
| Arg(Alloc)₂ | HOBt/EDCI | 30 | 92 |
| D-Pip | HATU/DIEA | 20 | 88 |
| Glu (Myc) | HOBt/EDCI | 25 | 85 |
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for characterizing the cell adhesion properties of Bbs-Arg-(D-Pip)-Gly-(EQKLISEEDL)-Gly-Hir?
- Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding kinetics between the RGD motif and integrin receptors (e.g., αvβ3), with typical dissociation constants (KD) ranging from 10–100 nM. Validate using cell adhesion assays with endothelial cells (HUVECs) and compare against native fibronectin (EC50 5–20 µM). Confocal microscopy can confirm intracellular signaling via the EQKLISEEDL (myc-tag) epitope .
Q. Which analytical techniques are critical for verifying the structural integrity of this chimeric peptide post-synthesis?
- Methodological Answer : Employ mass spectrometry (MALDI-TOF) for molecular weight confirmation (±0.1% accuracy) and HPLC with reverse-phase C18 columns (gradient: 5–60% acetonitrile in 0.1% TFA) to assess purity (>95%). Circular dichroism (CD) spectroscopy can validate secondary structure stability (e.g., α-helix content in the Gly-Hir segment) .
Q. What in vitro models are optimal for evaluating the thrombin inhibitory activity of the Hirudin-derived domain?
- Methodological Answer : Use chromogenic assays (e.g., S2238 substrate) with human thrombin (0.1–1 nM) in Tris buffer (pH 8.4). Compare inhibition constants (Ki) against recombinant hirudin (typical Ki 0.1–1 pM). Include negative controls with scrambled peptide sequences to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro integrin-binding affinity and in vivo vascular targeting efficacy?
- Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) to assess proteolytic degradation. Use intravital microscopy in murine models to track fluorescently labeled peptide biodistribution. Statistical reconciliation via Deming regression accounts for assay variability between in vitro (SPR) and in vivo (tissue uptake) data .
Q. What strategies mitigate proteolytic degradation of the EQKLISEEDL epitope in longitudinal signaling studies?
- Methodological Answer : Incorporate protease inhibitors (e.g., 1× Complete EDTA-free + 1 mM PMSF) tailored to serum-containing media. Use D-amino acid substitutions in flanking residues (e.g., D-Pip) to enhance stability. Validate epitope integrity via Western blot with monoclonal anti-myc antibodies (e.g., clone 9E10) .
Q. How should researchers optimize experimental designs to distinguish between RGD-mediated adhesion and myc-tag-induced signaling artifacts?
- Methodological Answer : Use dual knockout cell lines (e.g., αvβ3 integrin-null + myc-tag reporter) to isolate signaling pathways. Employ competitive inhibition assays with soluble RGD peptides (IC50 10–100 µM). RNA-seq analysis can identify myc-tag-specific transcriptional responses (e.g., MYC pathway activation) .
Data Contradiction Analysis
Q. How to address conflicting results between Western blot detection of the myc-tag and functional activity assays?
- Methodological Answer :
- Step 1 : Perform immunoprecipitation with alternative myc-tag antibodies (e.g., epitope-specific clones vs. 9E10).
- Step 2 : Compare detection thresholds (1–10 ng) with functional EC50 values (0.1–1 µM).
- Step 3 : Use protease inhibition cocktails during cell lysis to prevent epitope degradation .
Methodological Optimization Table
| Challenge | Recommended Technique | Key Parameters | Validation Criteria |
|---|---|---|---|
| Proteolytic degradation | LC-MS/MS stability profiling | Half-life >6 hrs in serum | ≥80% intact peptide after 24 hrs |
| Integrin binding specificity | Competitive ELISA with αvβ3 | IC50 < 100 nM vs. fibronectin | ≥10-fold selectivity over α5β1 |
| Myc-tag signaling artifacts | CRISPR-edited myc-reporter cells | Signal/noise ratio >5:1 | No activation in parental cell line |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
